N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzohydrazide core with methoxy and chlorobenzyl substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 2-methoxybenzohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The presence of chlorobenzyl and methoxy groups allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide
- 4-Chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide stands out due to its specific combination of methoxy and chlorobenzyl groups, which confer unique chemical and biological properties
Properties
CAS No. |
478655-45-7 |
---|---|
Molecular Formula |
C23H21ClN2O4 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-28-20-6-4-3-5-19(20)23(27)26-25-14-17-9-12-21(22(13-17)29-2)30-15-16-7-10-18(24)11-8-16/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
XWWDDMRJNKUTHA-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.